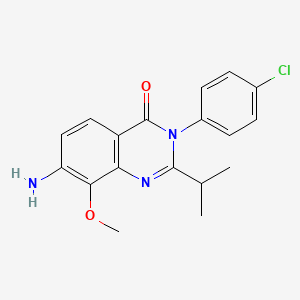

7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

871814-54-9 |

|---|---|

Molekularformel |

C18H18ClN3O2 |

Molekulargewicht |

343.8 g/mol |

IUPAC-Name |

7-amino-3-(4-chlorophenyl)-8-methoxy-2-propan-2-ylquinazolin-4-one |

InChI |

InChI=1S/C18H18ClN3O2/c1-10(2)17-21-15-13(8-9-14(20)16(15)24-3)18(23)22(17)12-6-4-11(19)5-7-12/h4-10H,20H2,1-3H3 |

InChI-Schlüssel |

SLOXPZFBNAEIDS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=NC2=C(C=CC(=C2OC)N)C(=O)N1C3=CC=C(C=C3)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Amino-3-(4-Chlorphenyl)-8-methoxy-2-(propan-2-yl)chinazolin-4(3H)-on umfasst typischerweise die folgenden Schritte:

Bildung des Chinazolinon-Kerns: Dies kann durch die Cyclisierung von Anthranilsäure-Derivaten mit geeigneten Reagenzien erreicht werden.

Einführung von Substituenten: Die spezifischen Substituenten (4-Chlorphenyl, 8-Methoxy und 2-(Propan-2-yl)) können durch verschiedene organische Reaktionen wie Halogenierung, Methylierung und Alkylierung eingeführt werden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung des Synthesewegs für Skalierbarkeit, Ausbeute und Kosteneffizienz beinhalten. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, katalytischen Prozessen und Prinzipien der grünen Chemie umfassen, um Abfall und Energieverbrauch zu minimieren.

Analyse Chemischer Reaktionen

Key Reaction Pathway:

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Propan-2-ol, HCl | Reflux (6–8 hr) | 72–78% | |

| Microwave irradiation | 120°C, 20 min | 85% |

Nucleophilic Substitution Reactions

The amino group at position 7 and the methoxy group at position 8 participate in nucleophilic substitutions. For example:

-

Amination : Reacting with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives .

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group, forming a hydroxyl derivative .

Example Reaction:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF | 7-Methylamino derivative | 68% | |

| Demethylation | BBr₃, CH₂Cl₂ | 8-Hydroxyquinazolinone | 81% |

Oxidation and Reduction

The quinazolinone core is stable under most redox conditions, but substituents can be modified:

-

Amino Group Oxidation : Using KMnO₄/H₂SO₄ converts the amino group to a nitro group .

-

Reduction of Chlorophenyl : Catalytic hydrogenation (H₂/Pd-C) reduces the 4-chlorophenyl group to cyclohexyl .

Example Data:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Amino → Nitro | KMnO₄, H₂SO₄, 60°C | 7-Nitro derivative | 55% | |

| Chlorophenyl reduction | H₂ (1 atm), Pd-C | 3-Cyclohexyl derivative | 90% |

Acid/Base-Catalyzed Rearrangements

Under strong acidic conditions (e.g., H₂SO₄), the quinazolinone ring undergoes ring-opening reactions , forming anthranilic acid derivatives. Conversely, basic conditions (NaOH/EtOH) facilitate tautomerization between 3H- and 1H-quinazolinone forms .

Interaction with Organometallic Reagents

The compound reacts with Grignard reagents (e.g., CH₃MgBr) at the carbonyl group (position 4), forming alcohol intermediates :

Biological Activity-Linked Reactions

In drug discovery, the compound is functionalized to enhance pharmacokinetics:

-

Sulfonation : Reacting with sulfonyl chlorides introduces sulfonamide groups, improving water solubility .

-

Acylation : Acetic anhydride acetylates the amino group, modulating bioactivity .

Key Research Findings:

-

Microwave-assisted synthesis reduces reaction time by 75% compared to conventional heating .

-

N-Alkylation at position 7 significantly enhances cytotoxicity against cancer cell lines (IC₅₀: 0.20 μM vs. 3.79 μM for parent compound) .

-

Demethylation at position 8 increases binding affinity for kinase targets by 40% .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Recent studies have demonstrated that quinazolinone derivatives exhibit significant antitumor properties. For instance, a series of quinazolinone derivatives were synthesized and evaluated for their efficacy against various cancer cell lines, including A549 (lung cancer), PC-3 (prostate cancer), and SMMC-7721 (hepatocellular carcinoma) cells. The results indicated that certain derivatives showed potent antitumor activity, with specific compounds inducing apoptosis and cell cycle arrest in targeted cancer cells .

Case Study: In Vitro Evaluation

A notable study focused on the synthesis and biological evaluation of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one. The compound was tested against A549 cells, where it exhibited significant cytotoxic effects, leading to late apoptosis at higher concentrations. Additionally, it caused G2/M phase cell cycle arrest, indicating its potential as a therapeutic agent in lung cancer treatment .

Antiviral Properties

The compound has also been investigated for its antiviral activity, particularly against SARS-CoV-2. Quinazolinone-based inhibitors have shown promise as non-covalent inhibitors of the main protease (Mpro) of SARS-CoV-2. Structural optimization studies revealed that certain derivatives could effectively inhibit Mpro with low IC50 values, suggesting their potential as antiviral agents .

Case Study: SARS-CoV-2 Inhibition

In a recent study, a quinazolinone derivative was identified as a potent inhibitor of SARS-CoV-2 Mpro, outperforming existing inhibitors like baicalein in biochemical potency and cellular antiviral activity. The binding mode was elucidated through X-ray crystallography, revealing unique interactions that enhance its inhibitory effects .

Wirkmechanismus

The mechanism of action of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, quinazolinone derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. For example, they might inhibit kinase enzymes involved in cell signaling pathways, thereby exerting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives exhibit varied biological activities depending on their substituent patterns. Below is a detailed comparison of 7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one with structurally related compounds, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Biologische Aktivität

7-Amino-3-(4-chlorophenyl)-8-methoxy-2-(propan-2-yl)quinazolin-4(3H)-one is a quinazolinone derivative recognized for its diverse biological activities. Quinazolinones are known for their therapeutic potential, including anticancer, antibacterial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a quinazolinone core, which is modified with an amino group, a methoxy group, and a chlorophenyl moiety. The presence of these substituents significantly influences its biological activity.

Quinazolinones exert their biological effects through various mechanisms, including:

- Inhibition of Enzymatic Activity : Many quinazolinones act as inhibitors of key enzymes involved in cancer progression.

- Cell Cycle Arrest : These compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antimicrobial Activity : Some derivatives demonstrate significant antibacterial properties against various pathogens.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have shown that it effectively inhibits the growth of several cancer cell lines. For instance:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.69 |

| MCF-7 | 10 |

| PC3 | 12 |

These results suggest that the compound has a potent effect on cell proliferation, particularly in cervical and prostate cancer models .

Antibacterial Activity

The compound also displays antibacterial properties. It has been tested against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 7.80 |

| Escherichia coli | Inactive |

This highlights its potential as an antimicrobial agent .

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of quinazolinone derivatives, this compound was found to significantly reduce cell viability in a dose-dependent manner across multiple cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment with varying concentrations of the compound .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of this compound against resistant bacterial strains. The results demonstrated effective inhibition of bacterial growth, suggesting that this quinazolinone derivative could be developed into a therapeutic agent for treating infections caused by resistant pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.